Lipophilicity Enhancement: cLogP Increase of +1.3 to +2.4 Log Units Over Hydroxycitronellol Confers Higher Substantivity
The computed octanol-water partition coefficient (cLogP) of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is 3.881 , compared with a measured Log KOW of 1.5 for hydroxycitronellol (RIFM experimental value) and an EPI Suite-calculated Log KOW of 2.54 for the same comparator [1]. Using the most conservative comparator value (Log KOW = 2.54), the target compound exhibits a cLogP increase of approximately 1.3 log units; using the experimental Log KOW of 1.5, the difference reaches approximately 2.4 log units. This magnitude of lipophilicity difference predicts substantially greater partitioning into nonpolar phases such as skin sebum, fabric softeners, and oil-based fragrance carriers. An independently sourced LogP value of 3.5315 for the target compound corroborates this high-lipophilicity profile.
| Evidence Dimension | Octanol-water partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.881 (ChemExper); LogP = 3.5315 (ChemSrc) |
| Comparator Or Baseline | Hydroxycitronellol (CAS 107-74-4): Log KOW = 1.5 (RIFM experimental); Log KOW = 2.54 (EPI Suite calculated) |
| Quantified Difference | ΔcLogP = +1.33 to +2.38 log units (target minus comparator) |
| Conditions | Target: computed cLogP / database LogP; Comparator: experimentally measured Log KOW (RIFM, 2014a) and EPI Suite v4.0 calculated value |
Why This Matters
A cLogP above 3.5 places this compound in a substantivity range suitable for long-lasting fragrance applications on skin and fabric, whereas hydroxycitronellol's LogP of 1.5–2.5 positions it for more volatile, top-note performance; procurement decisions must align with the intended fragrance evaporation profile.
- [1] RIFM. Fragrance Material Safety Assessment: Hydroxycitronellol, CAS Registry Number 107-74-4. Food and Chemical Toxicology, 2023, 183S, 114310. Log KOW: 1.5 (RIFM, 2014a), 2.54 (EPI Suite). View Source
